molecular formula C24H22N4O2S2 B11655930 2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 361995-77-9

2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11655930
CAS No.: 361995-77-9
M. Wt: 462.6 g/mol
InChI Key: HVCLWDPWOARGIX-CYVLTUHYSA-N
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Description

2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, an allylamino group, and a thiazolidinone moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine ring system.

    Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions, where an allylamine reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidine core.

    Formation of the Thiazolidinone Moiety: This involves the reaction of a thioamide with a carbonyl compound to form the thiazolidinone ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and pyrido[1,2-a]pyrimidine moieties, potentially forming alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions could result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, 2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent, anti-inflammatory compound, and antiviral drug.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core but differ in their substituents, leading to variations in biological activity and chemical reactivity.

    Thiazolidinone derivatives: Compounds with the thiazolidinone moiety are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.

Uniqueness

What sets 2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of the pyrido[1,2-a]pyrimidine core with the thiazolidinone moiety and the allylamino group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

361995-77-9

Molecular Formula

C24H22N4O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O2S2/c1-3-12-25-20-18(22(29)27-13-7-8-16(2)21(27)26-20)15-19-23(30)28(24(31)32-19)14-11-17-9-5-4-6-10-17/h3-10,13,15,25H,1,11-12,14H2,2H3/b19-15-

InChI Key

HVCLWDPWOARGIX-CYVLTUHYSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC=C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC=C

Origin of Product

United States

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